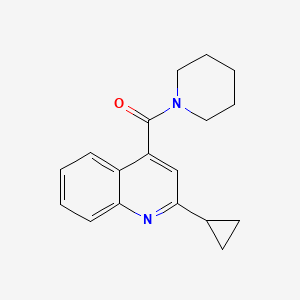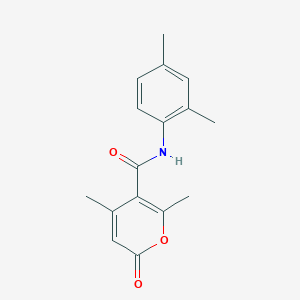![molecular formula C11H9BrN2O3 B7461845 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione, also known as BPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical and medical research. BPT is a heterocyclic compound that contains a bromophenyl group and an imidazolidine-2,4,5-trione moiety. It is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione has been found to have various biochemical and physiological effects on the body. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione has also been found to inhibit the growth of blood vessels, which is essential for the growth and spread of cancer cells. Additionally, 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione has been found to possess anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione has several advantages and limitations for lab experiments. Its high solubility in water and organic solvents makes it easy to dissolve and use in experiments. 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione is also relatively stable and can be stored for long periods without significant degradation. However, 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione can be expensive to synthesize, and its purity can be challenging to maintain. Additionally, 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione has limited availability, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for the research of 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione. One potential application is in the development of new anticancer drugs. 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of more effective and targeted cancer treatments. Additionally, 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione could be studied for its potential applications in the treatment of fungal and bacterial infections. Further research could also investigate the potential side effects and toxicity of 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione, which is essential for the development of safe and effective drugs.
Méthodes De Synthèse
1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione can be synthesized using various methods, including the reaction of 3-bromobenzylamine with methylglyoxal and ammonium acetate, or the reaction of 3-bromobenzaldehyde with glycine and ammonium acetate. The synthesis of 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione has also been achieved using microwave-assisted synthesis and solvent-free synthesis methods.
Applications De Recherche Scientifique
1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anticancer, antifungal, and antimicrobial properties. 1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess antifungal activity against Candida albicans and antimicrobial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-13-9(15)10(16)14(11(13)17)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTVXFYUBRGZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-3-nitrobenzamide](/img/structure/B7461762.png)




![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)



![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)


![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)